molecular formula C22H23N3O5 B10872037 methyl 4,5-dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzoate

methyl 4,5-dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzoate

Cat. No.: B10872037
M. Wt: 409.4 g/mol
InChI Key: HWBLXSMIAWHJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with methoxy groups and a pyrazole moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzoate typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone, such as acetylacetone, under acidic conditions.

    Substitution on the Benzoate Core: The benzoate core is functionalized with methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the substituted benzoate. This can be achieved through a condensation reaction, often facilitated by a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole moiety, potentially converting the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its anti-inflammatory, analgesic, or anticancer properties, given the presence of the pyrazole moiety, which is common in many bioactive compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.

Mechanism of Action

The exact mechanism of action would depend on the specific application. For instance, if used as a drug, the compound might interact with specific enzymes or receptors, inhibiting their activity. The pyrazole moiety could play a crucial role in binding to the active site of enzymes, while the methoxy groups might enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-aminobenzoate: Lacks the pyrazole moiety, making it less complex and potentially less bioactive.

    4,5-Dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester, which could affect its reactivity and solubility.

Uniqueness

Methyl 4,5-dimethoxy-2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzoate stands out due to its combination of a substituted benzoate core and a pyrazole moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]benzoate

InChI

InChI=1S/C22H23N3O5/c1-13(20-14(2)24-25(21(20)26)15-9-7-6-8-10-15)23-17-12-19(29-4)18(28-3)11-16(17)22(27)30-5/h6-12,24H,1-5H3

InChI Key

HWBLXSMIAWHJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC(=C(C=C3C(=O)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.